molecular formula C12H13NO4 B11793791 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid

Cat. No.: B11793791
M. Wt: 235.24 g/mol
InChI Key: OQPOWSNVBARLNS-UHFFFAOYSA-N
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Description

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid involves several steps. One common synthetic route includes the reaction of 3,3-dimethyl-2-oxoindoline with chloroacetic acid under basic conditions to form the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)oxy]acetic acid

InChI

InChI=1S/C12H13NO4/c1-12(2)8-5-7(17-6-10(14)15)3-4-9(8)13-11(12)16/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

OQPOWSNVBARLNS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OCC(=O)O)NC1=O)C

Origin of Product

United States

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